Monomethyl malonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5O4- |
|---|---|
Molecular Weight |
117.08 g/mol |
IUPAC Name |
3-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)/p-1 |
InChI Key |
PBVZQAXFSQKDKK-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Monomethyl Malonate and Its Analogs
Esterification Approaches for Selective Monoester Formation
The selective formation of a monoester from a dicarboxylic acid like malonic acid presents a unique chemical challenge due to the presence of two equivalent reactive sites. Overcoming this requires strategies that can differentiate between the two carboxyl groups or control the reaction to favor monosubstitution.
Direct Monoesterification of Malonic Acid
Direct monoesterification of malonic acid with methanol (B129727) is a straightforward approach to producing monomethyl malonate. Research has shown that specific catalysts can facilitate this transformation with notable selectivity, preventing the formation of the diester byproduct, dimethyl malonate.
Boric acid has been identified as an effective catalyst for the monoesterification of malonic acid. researchgate.netresearchgate.net The proposed mechanism involves a chelation effect where boric acid coordinates with both carboxyl groups of malonic acid. researchgate.net This activation is not as favorable for the resulting monoester, thus slowing down the second esterification step and allowing for the isolation of the monomethyl ester. researchgate.net Studies have demonstrated that reaction conditions can be optimized to favor the monoester product, with yields ranging from 56–80%. researchgate.net These reactions can be performed using an excess of the alcohol as the solvent or with stoichiometric amounts of the alcohol in a solvent like acetonitrile (B52724) under moderate heating. researchgate.net
Other research has explored bifunctional alumina (B75360) catalysts for the selective monomethyl esterification of dicarboxylic acids, attributing the selectivity to a balance of acidic and basic sites on the catalyst's surface. researchgate.net
| Catalyst | Alcohol | Conditions | Yield of Monoester | Reference |
| Boric Acid | Methanol | Room Temp - 70°C | 56-80% | researchgate.net |
| Alumina | Methanol | Not Specified | High Selectivity | researchgate.net |
Transesterification Strategies for this compound Production
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While widely used, achieving selective mono-transesterification of a diester like dimethyl malonate can be challenging. However, certain catalytic systems have shown promise.
Research into the transesterification of β-keto esters has provided insights applicable to malonates. rsc.org For instance, when diethyl malonate was subjected to triethylamine-catalyzed transesterification with Baylis–Hillman alcohols, only mono-transesterification was observed. rsc.org This suggests that under specific conditions, the reactivity of the second ester group is sufficiently diminished after the first has reacted, allowing for the isolation of the mono-substituted product. The formation of an acylketene intermediate is a possible mechanism for reactions that are selective for β-keto esters and, by extension, malonates. rsc.org While not a primary route for this compound production, these findings highlight a potential pathway for creating specialized malonate monoesters.
Selective Hydrolysis of Diesters for this compound Synthesis
The selective hydrolysis of one of the two ester groups in a symmetric diester, such as dimethyl malonate, is a powerful and frequently employed method for synthesizing the corresponding monoester. This "desymmetrization" can be achieved through both enzymatic and non-enzymatic chemical methods. researchgate.netmdpi.com
Enzymatic Monohydrolysis Techniques
Enzymes, particularly esterases and lipases, are highly effective catalysts for the asymmetric hydrolysis of esters due to their inherent chirality. mdpi.commdpi.com They can selectively hydrolyze one of two enantiotopic ester groups in a prochiral substrate like a substituted dimethyl malonate, yielding an optically active monoester. nih.govtandfonline.comresearchgate.net
Pig Liver Esterase (PLE) is a widely used enzyme for this purpose. tandfonline.comusm.eduusm.edu It has been successfully used in the desymmetrization of prochiral dialkylated malonate diesters to produce chiral half-esters in high yields and with significant enantiomeric excess. researchgate.net For example, PLE-catalyzed hydrolysis of dimethyl phenylmalonate has been studied to understand the enzyme's stereospecificity, leading to the formation of monomethyl phenylmalonate enantiomers. nih.gov The enantioselectivity of PLE can be influenced by the hydrophobicity of the substituents on the malonate. usm.edu
Various lipases, such as those from Candida rugosa and Pseudomonas fluorescens, have also been employed for the selective monohydrolysis of diesters. researchgate.net Additionally, cutinases are another class of enzymes used for the desymmetrization of diesters. mdpi.com These enzymatic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. mdpi.commdpi.com
Chemoselective Non-Enzymatic Hydrolysis Methods
Non-enzymatic methods offer an alternative to enzymatic hydrolysis, often providing advantages in terms of cost, scale, and substrate scope. These methods rely on chemical reagents to achieve selective monohydrolysis.
A highly practical and efficient method for producing this compound is the base-mediated selective monohydrolysis of dimethyl malonate. researchgate.netresearchgate.netnih.gov Pioneering work by Niwayama demonstrated that using a specific set of conditions can lead to nearly quantitative yields of the monoester, avoiding the statistical 50% maximum yield that might be expected. researchgate.netepa.gov
The standard procedure involves the slow addition of an aqueous base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to a suspension of the diester in water, often with a small amount of a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. researchgate.netresearchgate.netacs.org The reaction is usually conducted at low temperatures (around 0 °C) to control the reaction rate and enhance selectivity. researchgate.net This method is effective for large-scale synthesis, yielding high-purity this compound within a short timeframe. researchgate.netnih.gov The success of this selective monohydrolysis is hypothesized to be due to the formation of micelle-like aggregates where the hydrophilic carboxylate anion of the monoester orients outward, preventing further hydrolysis of the remaining hydrophobic ester group. researchgate.netacs.org
| Substrate | Base (Equiv.) | Co-Solvent | Temperature | Yield | Reference |
| Dimethyl Malonate | KOH (0.8-1.2) | THF or Acetonitrile | 0 °C | 81-82% (up to ~100%) | researchgate.netmdpi.comresearchgate.net |
| Diethyl Malonate | KOH (0.8-1.2) | THF or Acetonitrile | 0 °C | ~82% (up to ~100%) | researchgate.net |
| Dimethyl Arylmalonates | KOH (2.0) | MeOH/H₂O (10:1) | 36 °C | 70-89% | thieme-connect.comthieme-connect.com |
An alternative system using tert-butylamine (B42293) (t-BuNH₂) and lithium bromide (LiBr) in a methanol/water or ethanol/water mixture has also been reported for the monohydrolysis of dialkyl malonates, yielding the pure half-esters in high yields without decarboxylation byproducts. researchgate.netamelica.org
Catalytic Systems for Selective Hydrolysis
The selective monohydrolysis of symmetric diesters, such as dimethyl malonate, into their corresponding half-esters is a critical transformation. Distinguishing between two chemically equivalent ester groups has traditionally been challenging, with classical saponification often leading to complex mixtures of the starting diester, the monoester, and the fully hydrolyzed dicarboxylic acid. researchgate.net Modern catalytic systems have been developed to overcome this and achieve high selectivity.
A highly effective and practical method involves the use of an aqueous potassium hydroxide (KOH) solution with a polar aprotic co-solvent. researchgate.netresearchgate.net Research has shown that optimal conditions for the monohydrolysis of various dialkyl malonates involve using 0.8-1.2 equivalents of aqueous KOH at 0°C with tetrahydrofuran (THF) or acetonitrile as a co-solvent. researchgate.net This system is highly practical, yielding the desired half-esters in high yields without inducing decarboxylation. researchgate.net The selectivity of this reaction is thought to be enhanced by the increased hydrophobicity of the substrate, which may lead to the formation of aggregates that prevent a second hydrolysis event. researchgate.net
Alternative catalytic systems have also been explored. One such system uses a combination of tert-butylamine (t-BuNH2), methanol (MeOH), and water (H2O), sometimes with the addition of lithium bromide (LiBr), to mediate the hydrolysis. amelica.org While effective for general ester hydrolysis, its selectivity for malonate diesters can be influenced by reaction conditions. amelica.org
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have also been employed to facilitate selective monohydrolysis. In the case of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, a study found that using tetraethyl-ammonium bromide (TEAB) with sodium hydroxide (NaOH) in a water-ethanol mixture provided remarkable selectivity for the monoester. mdpi.com
Table 1: Catalytic Systems for Selective Monohydrolysis of Malonate Diesters
| Catalyst System | Substrate Example | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| Base-Mediated | Dimethyl Malonate | 0.8-1.2 equiv. aq. KOH, THF or Acetonitrile, 0°C | High | researchgate.net |
| Base-Mediated | Diethyl Malonate | aq. KOH or NaOH, THF or Acetonitrile, 0-4°C | ~82% | researchgate.net |
| Amine/Salt-Mediated | Malonate Esters | t-BuNH2, LiBr, EtOH/H2O, Reflux | Good | amelica.org |
| Phase-Transfer | Diethyl 4-aryl-4H-pyran-3,5-dicarboxylate | TEAB, 1.2 equiv. NaOH, 10% H2O-EtOH, 40°C | 20-80% | mdpi.com |
Alternative Synthetic Pathways to this compound Precursors
The synthesis of this compound often begins with precursors that are themselves products of specific chemical transformations. These pathways focus on creating either substituted or activated forms of malonic acid or its esters.
Derivatization of Methylmalonic Acid
Methylmalonic acid, or methylpropanedioic acid, is a dicarboxylic acid structurally distinct from malonic acid, as it features a methyl group on the central carbon (α-carbon). wikipedia.orgnih.gov While not a direct precursor to unsubstituted this compound, its derivatization is a key process in analytical chemistry and can create complex esterified structures.
The carboxylic acid groups of methylmalonic acid are reactive and can be targeted for derivatization. A common strategy, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), involves esterification. nih.gov One such method is the reaction with 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br). This reaction converts the carboxylic acid groups into their corresponding pentafluorobenzyl (PFB) esters. nih.govresearchgate.net Interestingly, under certain conditions, the acidic C-2 proton of methylmalonic acid can also be substituted, leading to a tripentafluorobenzyl derivative. nih.gov Another derivatization approach for analytical purposes involves reaction with n-butanol to form the corresponding dibutyl ester, which improves chromatographic retention and ionization efficiency in LC-MS analysis. thermofisher.com These derivatized molecules, while often used for quantification, represent functionalized precursors in a broader synthetic context.
Functionalization of Malonate Scaffolds
A primary strategy for creating precursors to substituted malonic acid half-esters involves the functionalization of a symmetric dialkyl malonate scaffold, typically at the α-carbon. nih.gov This carbon is acidic and can be readily deprotonated by a base to form a nucleophilic enolate, which can then react with various electrophiles.
The most classic functionalization is alkylation, achieved through the nucleophilic substitution of an alkyl halide by the malonate enolate. nih.gov For instance, ethyl methylmalonate can be prepared by reacting ethyl malonate with a base like sodium ethoxide, followed by the addition of methyl bromide. orgsyn.org
A similar approach is used to synthesize benzyl-substituted malonates. A patent describes the reaction of dimethyl malonate with a substituted benzyl (B1604629) halide in the presence of a base to yield a benzyl-substituted dimethyl malonate derivative. google.comgoogle.com This functionalized diester is a direct precursor that can be subsequently hydrolyzed to the desired this compound derivative. google.comgoogle.com
More advanced methods include palladium-catalyzed α-arylation, where an aryl halide is coupled with the malonate. The reaction of o-bromoanisole with dimethyl malonate in the presence of a palladium catalyst is an example of this scaffold functionalization, producing an arylmalonate. thieme-connect.com Phase-transfer catalysis has also been used for the enantioselective α-alkylation of malonate derivatives, yielding chiral building blocks. frontiersin.org These functionalized diester scaffolds are key intermediates that are then subjected to selective monohydrolysis to produce a diverse range of substituted monoesters. nih.gov
Table 2: Examples of Malonate Scaffold Functionalization
| Functionalization Type | Malonate | Reagents | Product (Diester Precursor) | Reference |
|---|
Large-Scale Synthetic Considerations and Process Optimization for this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a focus on process optimization, efficiency, cost-effectiveness, and environmental impact. The selective monohydrolysis of dimethyl malonate has been successfully adapted for large-scale synthesis. researchgate.netnih.gov
A practical and highly efficient large-scale process has been developed that yields this compound and its ethyl analog with high yield and near 100% purity in a short timeframe. researchgate.netnih.govjst.go.jp The optimization of this process involved examining several key parameters, including the type and amount of base, the choice of co-solvent, and the reaction time. researchgate.netnih.gov The optimal conditions identified for large-scale reactions mirror the effective lab-scale methods: using a slight excess of an aqueous base like KOH and a small amount of a volatile co-solvent such as THF or acetonitrile. researchgate.net
This process is noted for being environmentally benign, a significant consideration in modern process chemistry. researchgate.netnih.gov The reaction primarily uses water as a solvent, employs inexpensive reagents, and importantly, does not generate hazardous by-products that would require costly disposal. researchgate.netnih.gov The straightforward nature of the reaction and workup contributes to its practicality on an industrial scale. researchgate.net The final product is obtained in high purity within just half a day, making the process both time-efficient and economical. nih.gov The success of this water-mediated selective hydrolysis is partly attributed to the low solubility of the organic diester in water, a property that is exploited to control the reaction and prevent the formation of the dicarboxylic acid. researchgate.net The utility of this method in process chemistry is therefore considered high due to its combination of efficiency, purity, and green characteristics. nih.gov
Table 3: Optimized Conditions for Large-Scale this compound Synthesis
| Parameter | Optimized Condition | Rationale / Outcome | Reference |
|---|---|---|---|
| Reagents | Dimethyl Malonate, aq. KOH | Inexpensive and readily available materials | nih.gov |
| Base | Potassium Hydroxide (KOH) | Effective for selective monohydrolysis | researchgate.netnih.gov |
| Co-solvent | Tetrahydrofuran (THF) or Acetonitrile | Small proportion improves solubility and reaction rate | researchgate.net |
| Solvent | Water | Environmentally benign, key to selectivity | researchgate.netnih.gov |
| Reaction Time | ~0.5 day | Rapid conversion to final product | nih.gov |
| Yield | High | Efficient conversion to monoester | researchgate.netnih.gov |
| Purity | Near 100% | Simplifies downstream processing | researchgate.netnih.gov |
| By-products | None hazardous | "Green" process with minimal waste | researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Studies of Monomethyl Malonate
Nucleophilic Reactivity of Monomethyl Malonate
The presence of a methylene (B1212753) group flanked by two carbonyl groups imparts significant acidity to the α-hydrogens of malonate derivatives, making them readily accessible for deprotonation to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.
The enolate derived from this compound can be readily alkylated at the α-position via an SN2 reaction with alkyl halides. libretexts.org This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of various alkyl groups. The efficiency of the reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides. libretexts.org Secondary halides tend to react poorly, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org
The malonic ester synthesis is a classic example that utilizes this reactivity. It involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield a carboxylic acid with two additional carbons compared to the initial alkyl halide. libretexts.orglibretexts.org While diethyl malonate is commonly used, the principles apply to this compound as well. libretexts.org A strong base, such as sodium ethoxide, is typically used to generate the enolate. libretexts.org The use of phase-transfer catalysis in conjunction with microwave irradiation has also been explored for the alkylation of malonic esters, in some cases promoting monoalkylation. researchgate.net
Research has also focused on the enantioselective alkylation of malonate derivatives to produce chiral molecules containing a quaternary carbon center. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates in high yields and excellent enantioselectivities. researchgate.net
Table 1: Examples of Alkylation Reactions Involving Malonate Derivatives
| Starting Malonate Derivative | Alkylating Agent | Base/Catalyst | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | 1,6-dichlorohexane | Potassium carbonate | 6-chlorohexyl diethyl malonate | google.com |
| Diethyl malonate | Benzyl (B1604629) chloride | Triethylbenzylammonium chloride (TEBAC) / Microwave | Monobenzylated diethyl malonate | researchgate.net |
Mono- and dialkyl malonates can undergo acylation reactions. For instance, mono-ethyl malonate is listed as a reactant for acylation reactions, acting as an acylation agent. sigmaaldrich.com The acylation of malonate derivatives can lead to the formation of β-keto esters, which are valuable synthetic intermediates. The reaction of the enolate with an acyl chloride or anhydride (B1165640) introduces an acyl group at the α-position.
Detailed studies on the acylation of this compound specifically are less common in the provided literature, which more broadly discusses the acylation of malonate derivatives like diethyl malonate. However, the general principles of enolate chemistry suggest that this compound would react similarly. The resulting acylated product would be a β-keto ester with a free carboxylic acid group, which could undergo further transformations.
This compound is a key participant in Knoevenagel condensation reactions. cymitquimica.com This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org
The product of a Knoevenagel condensation with this compound is an α,β-unsaturated compound. A significant modification of this reaction is the Doebner modification, where pyridine (B92270) is used as the solvent. When a reactant with a carboxylic acid group, like this compound, is used under these conditions, the initial condensation product often undergoes decarboxylation. wikipedia.orgresearchgate.net This provides a convenient route to α,β-unsaturated carboxylic acids. researchgate.net
For example, the condensation of aromatic aldehydes with monoethyl malonate, a close analog of this compound, has been used to synthesize substituted cinnamic acids. researchgate.net Organocatalysts, such as bifunctional polymers containing both amine and other catalytic groups, have been developed to promote these reactions efficiently and with high stereoselectivity, often favoring the E-isomer. researchgate.net
Table 2: Knoevenagel Condensation Reactions Involving Malonate Half-Esters
| Aldehyde/Ketone | Malonate Derivative | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Arylaldehydes | Monoethyl malonate | Bifunctional polystyrene | (E)-Cinnamic acids | researchgate.net |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (B6355638)/Ethanol | Enone | wikipedia.org |
| Salicylic aldehydes | Dimethyl/Diethyl malonate | L-proline/Ethanol | Coumarin-3-carboxylic esters | biomedres.us |
Acylation Reactions
Electrophilic Reactivity of this compound Derivatives
While the primary reactivity of this compound itself is nucleophilic (via its enolate), its derivatives can exhibit electrophilic character. After conversion to a more reactive species, such as an acid halide, the carbonyl carbon of the former carboxylic acid group becomes a strong electrophilic center.
For instance, a this compound derivative can be reacted with a halogenating agent to form an acid halide. This acid halide is then susceptible to nucleophilic attack and can be used in cyclization reactions to form, for example, indanone carboxylic acid esters. google.com The halogenation can be carried out with agents like thionyl chloride or oxalyl chloride. google.com
Furthermore, the ester carbonyl group can also act as an electrophile, although it is generally less reactive than an acid chloride. In the context of cyclocondensation reactions, malonic acid derivatives, including esters, can react with dinucleophiles. nih.govmdpi.com However, less reactive malonates often require elevated temperatures or the use of basic catalysts to react with sufficiently reactive dinucleophiles. nih.gov
Decarboxylation Pathways Involving this compound
Decarboxylation is a key reaction pathway for this compound and its derivatives, particularly after undergoing reactions like the Knoevenagel condensation. wikipedia.orgresearchgate.net The presence of a carbonyl group beta to the carboxylic acid facilitates the loss of carbon dioxide upon heating. libretexts.org This process often proceeds through a cyclic transition state.
In the Doebner modification of the Knoevenagel condensation, the decarboxylation of the intermediate formed from an aldehyde and a malonic acid half-ester is a crucial step that drives the reaction forward. wikipedia.orgresearchgate.net The use of pyridine as a catalyst is known to promote this subsequent decarboxylation. researchgate.net
The decarboxylation of malonic acid and its mono-esters is a synthetically useful transformation. For example, alkylated malonic esters can be hydrolyzed to the corresponding malonic acids, which are then readily decarboxylated by heating to produce substituted carboxylic acids. libretexts.orglibretexts.org Studies have also investigated the kinetics and mechanisms of decarboxylation reactions, highlighting the role of the environment (aqueous vs. enzymatic) in accelerating these processes. scholaris.ca
Oxidation and Reduction Processes of this compound
The oxidation and reduction of this compound are less commonly explored compared to its nucleophilic reactions. However, related malonate derivatives have been studied in such transformations.
Oxidation: Studies on the photo-oxidation of dimethyl malonate (DMM) have shown that the reaction can lead to the formation of this compound as a product through an α-ester rearrangement. nih.govacs.orgresearchgate.net This process is initiated by chlorine atoms in the gas phase and involves the formation of a radical intermediate. nih.govacs.org The oxidation of β-hydroxyesters, which can be derived from epoxide carbonylation, can also lead to the formation of malonic acid monoesters under certain conditions. google.com
Reduction: The reduction of malonate derivatives typically targets the ester groups. Strong reducing agents like lithium aluminum hydride are known to reduce esters to alcohols. google.com A milder and efficient method for the reduction of a wide range of malonate derivatives to the corresponding 1,3-diols involves the use of borane (B79455) generated in situ from sodium borohydride (B1222165) and bromine. researchgate.net Another reported method uses sodium aluminum hydride for the reduction of substituted malonates to diols. google.com While these studies focus on dialkyl malonates, the principles are applicable to the ester group of this compound, which would be reduced to a hydroxymethyl group, resulting in a diol with a carboxylic acid.
Radical Reactions and Atmospheric Chemistry of Malonate Esters
Malonate esters, including dimethyl malonate and diethyl malonate, are compounds used in various industrial applications, which can lead to their release into the atmosphere. oecd.orgnih.gov Their subsequent atmospheric fate is primarily governed by reactions with photochemically generated radicals, such as the hydroxyl radical (•OH). acs.orgcopernicus.org
The atmospheric degradation of malonate esters is initiated by radical attack. Studies on the photo-oxidation of dimethyl malonate (DMM), initiated by chlorine atoms (which serve as a proxy for other atmospheric radicals like •OH), provide insight into the potential atmospheric behavior of this compound. nih.govresearchgate.net
The primary step in the photo-oxidation of DMM is the abstraction of a hydrogen atom, predominantly from one of the methyl ester groups. nih.govresearchgate.net This abstraction leads to the formation of a primary radical, CH₃OC(O)CH₂(C(O)OCH₂•. nih.govresearchgate.netx-mol.com Once formed, this radical undergoes several competing reaction pathways, as detailed in laboratory studies. nih.govacs.org
The key radical intermediate, CH₃OC(O)CH₂(C(O)OCH₂O•, formed from the initial H-atom abstraction, follows three main competitive pathways: nih.govresearchgate.netacs.org
Reaction with Molecular Oxygen: The radical can react with O₂ to yield an anhydride product, CH₃OC(O)CH₂(C(O)OC(O)H. nih.gov
Isomerization and Decomposition: The radical can undergo isomerization followed by unimolecular decomposition, ultimately leading to the formation of methyl glyoxylate (B1226380) (CH₃OC(O)C(O)H), carbon dioxide (CO₂), and formic acid (HC(O)OH). nih.govresearchgate.net
α-Ester Rearrangement: A significant pathway involves an α-ester rearrangement, which results in the formation of this compound (CH₃OC(O)CH₂C(O)OH) and carbon monoxide (CO). nih.govresearchgate.netacs.org
These competing reactions are influenced by factors such as oxygen pressure. nih.gov The formation of this compound via this rearrangement highlights a direct link between the atmospheric oxidation of a diester and the formation of its corresponding monoester.
Table 1: Competing Reaction Pathways in the Photo-oxidation of Dimethyl Malonate This table is interactive. You can sort and filter the data.
| Pathway Number | Initial Radical | Reaction Type | Products | Citation |
|---|---|---|---|---|
| 1 | CH₃OC(O)CH₂(C(O)OCH₂O• | Reaction with O₂ | CH₃OC(O)CH₂(C(O)OC(O)H | , nih.gov |
| 2 | CH₃OC(O)CH₂(C(O)OCH₂O• | Isomerization-Decomposition | CH₃OC(O)C(O)H, CO₂, HC(O)OH | , nih.gov, researchgate.net |
| 3 | CH₃OC(O)CH₂(C(O)OCH₂O• | α-Ester Rearrangement | This compound, CO | , nih.gov, researchgate.net, acs.org |
The atmospheric lifetime of a volatile organic compound is a crucial parameter for understanding its environmental impact. This lifetime is often determined by its reaction rate with the hydroxyl (•OH) radical, the primary daytime oxidant in the troposphere. acs.orgnist.gov
For malonate esters, the rate constant for the gas-phase reaction with radicals dictates how long they persist in the atmosphere. The rate coefficient for the reaction of chlorine atoms with dimethyl malonate (DMM) at 298 K has been determined to be (3.8 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net While chlorine atoms can be important in marine or polluted environments, the •OH radical is more ubiquitously significant for calculating atmospheric lifetimes. copernicus.org
The rate constant for the vapor-phase reaction of diethyl malonate with •OH radicals has been estimated as 3.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25 °C. nih.gov Using a typical global average atmospheric concentration of •OH radicals (e.g., 5 x 10⁵ radicals per cm³), the atmospheric lifetime (τ) can be calculated using the formula τ = 1 / (k[OH]), where k is the reaction rate constant. nih.gov This calculation yields an atmospheric half-life of approximately 3.1 days for diethyl malonate. nih.gov This relatively short lifetime suggests that malonate esters are removed from the atmosphere fairly quickly, undergoing chemical transformations such as those described in the photo-oxidation mechanisms.
Table 2: Atmospheric Reaction Data for Malonate Esters This table is interactive. You can sort and filter the data.
| Compound | Reactant Radical | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life | Citation |
|---|---|---|---|---|
| Dimethyl Malonate | Cl | (3.8 ± 0.4) × 10⁻¹² | - | , nih.gov, researchgate.net |
| Diethyl Malonate | •OH | 3.4 × 10⁻¹² (estimated) | ~3.1 days | nih.gov |
Photo-oxidation Mechanisms
Rearrangement Reactions Yielding this compound
As established in the study of DMM photo-oxidation, this compound can be formed directly through an intramolecular rearrangement reaction. nih.govacs.org This specific reaction is known as an α-ester rearrangement.
The process is initiated by the formation of the CH₃OC(O)CH₂(C(O)OCH₂O• radical. nih.govresearchgate.net In the α-ester rearrangement pathway, this radical undergoes a structural reorganization. acs.org This type of rearrangement is a known reaction channel for oxy radicals. acs.org The mechanism involves the migration of the carboxymethyl group (•CH₂C(O)OCH₃) to the oxygen atom of the adjacent carbonyl group, leading to the formation of a new C-O bond and cleavage of the original ester C-O bond. This concerted process results in the expulsion of carbon monoxide (CO) and the formation of the this compound radical, which is then stabilized by hydrogen abstraction to yield the final this compound product. nih.govresearchgate.net
While this compound was proposed as a product based on this mechanism and supported by computational calculations, its direct experimental observation in these gas-phase studies was challenging, potentially due to its low vapor pressure. acs.org Nevertheless, the α-ester rearrangement stands as a mechanistically plausible pathway for the formation of this compound from the atmospheric oxidation of dimethyl malonate. acs.org
Applications of Monomethyl Malonate in Advanced Organic Synthesis
Asymmetric Synthesis Using Monomethyl Malonate Derivatives
The use of this compound derivatives is crucial in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Chiral malonate half-esters, including this compound, are valuable precursors in this regard. acs.org A key strategy involves the desymmetrization of prochiral dialkylated malonate diesters through enzymatic hydrolysis, often employing porcine liver esterase (PLE). acs.org This process selectively hydrolyzes one of the two ester groups, yielding a chiral malonate half-ester with high enantiomeric excess. acs.org
These chiral building blocks can then be converted into a variety of enantiomerically enriched compounds. For instance, a Curtius rearrangement of the chiral half-ester can lead to the formation of α,α-disubstituted amino acid derivatives, which are of significant biological importance. acs.org The versatility of this method allows for the synthesis of a range of amino acids with varying alkyl, cycloalkyl, benzyl (B1604629), and aryl substituents at the α-position. acs.org
Furthermore, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are employed in the asymmetric Michael addition of malonate derivatives to α,β-unsaturated ketones. koreascience.kr This reaction facilitates the formation of carbon-carbon bonds while controlling the stereochemistry of the newly formed chiral center, leading to Michael adducts with moderate to good enantiomeric excesses. koreascience.kr
Key Research Findings in Asymmetric Synthesis:
| Catalyst/Method | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| Porcine Liver Esterase (PLE) | Prochiral dialkylated malonate diesters | Chiral malonate half-esters | 43% to >98% | acs.org |
| Chiral Quaternary Ammonium (B1175870) Salts | Malonates and α,β-unsaturated ketones | Michael adducts | Moderate to good | koreascience.kr |
| Cinchonidinium Bromide Derivative | Dibenzyl malonate and chalcone (B49325) derivatives | Michael adducts | 45-70% |
Total Synthesis of Complex Natural Products and Analogues
This compound is a valuable C3 building block in the total synthesis of complex natural products and their analogues. researchgate.net Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for sequential and controlled reactions to build intricate molecular architectures. indiamart.com
This compound plays a pivotal role in the synthesis of various amino acid derivatives. A practical large-scale synthesis of this compound has been developed, highlighting its importance as a starting material. researchgate.netnih.govjst.go.jp One of the key applications is in the preparation of α,α-disubstituted amino acids. The synthesis often begins with the double alkylation or arylation of dimethyl malonate, followed by a selective monohydrolysis to yield the corresponding this compound derivative. acs.org
This chiral half-ester can then undergo a Curtius rearrangement. The intermediate isocyanate is trapped with benzyl alcohol or amines to produce Cbz-protected amino esters or ureas, respectively. acs.org This methodology provides a versatile route to biologically significant α-quaternary amino acid derivatives. acs.org Additionally, this compound can be used in the synthesis of γ-aminobutyric acid (GABA) analogues. researchgate.net
Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. Their biosynthesis involves the sequential condensation of small carboxylic acid units, with malonyl-CoA and its derivatives serving as key extender units. nih.govnih.gov this compound can be converted to methylmalonyl-CoA, a crucial building block for many polyketide synthases (PKSs). nih.gov
The enzyme methylmalonyl-CoA synthetase (MatB) can directly convert methylmalonate into methylmalonyl-CoA. nih.gov This is particularly useful in heterologous hosts like E. coli, which may not naturally produce sufficient amounts of this precursor for polyketide production. nih.gov The ability to supply methylmalonyl-CoA from exogenous methylmalonate facilitates the engineered biosynthesis of complex polyketides. Structure-based mutagenesis of MatB has even expanded its substrate specificity to include larger malonate derivatives, further broadening the potential for creating novel polyketide structures. nih.gov
Synthesis of Amino Acid Derivatives
Synthesis of Pharmaceutical Intermediates and Agrochemicals
This compound is a versatile intermediate in the synthesis of both pharmaceuticals and agrochemicals. indiamart.comcymitquimica.comguidechem.com Its structure allows it to be a building block for a wide range of more complex molecules. cymitquimica.com
A significant application of this compound derivatives is in the synthesis of indanonecarboxylic acid esters. google.comgoogle.com These compounds, particularly those with a halogen atom on the indanone ring, are valuable intermediates in the production of insecticides. google.comgoogle.com
The synthesis involves the reaction of a substituted benzyl halide with dimethyl malonate, followed by hydrolysis to yield a monomethyl 3-halobenzylmalonate derivative. google.com This novel this compound derivative is then converted to an acid halide and subsequently cyclized in the presence of a catalyst to form the desired indanonecarboxylic acid ester. google.com This process provides an efficient and industrially viable route to these important agrochemical intermediates. google.com
Applications in Polymer Chemistry and Material Science
This compound and its derivatives are finding increasing use in the fields of polymer chemistry and material science. Methylidene malonates, which can be derived from malonic acid esters, are particularly noteworthy for their ability to undergo anionic polymerization at room temperature. rsc.org This reactivity allows for the synthesis of high molecular weight polymers. rsc.org
These polymers can be used to create coatings that are chemically grafted onto various substrates, including commodity polymers like poly(ethylene-co-acrylic acid). rsc.org Such grafted polymer coatings can enhance the interfacial properties of materials, improving their durability and performance in high-wear environments. rsc.org The versatility of methylidene malonate chemistry suggests potential applications in areas such as biomedical devices and commercial coatings. rsc.org
Monomer in Polymerization Reactions
This compound analogues are utilized as monomers in the synthesis of specialized polyesters, known as poly(malonate)s. A key strategy involves creating malonate monomers from renewable resources, such as fatty acids. These bifunctional monomers can then undergo polymerization with diols to create functional polymer backbones.
In one notable approach, a malonate bearing C9 aliphatic side-chains with terminal double bonds was polymerized with 1,6-hexanediol. researchgate.net This reaction, catalyzed by titanium (IV) isopropoxide, yields a poly(malonate) where the polymer backbone is formed by the condensation reaction, while the pendant side-chains retain reactive double bonds. researchgate.net These double bonds are strategically positioned for subsequent crosslinking and functionalization, demonstrating the utility of malonates in creating adaptable polymer platforms. researchgate.net
Table 1: Polymerization of a Functionalized Malonate Monomer
| Monomers | Catalyst | Resulting Polymer | Key Feature of Polymer |
|---|
Crosslinking through Malonate Route
The unique reactivity of the malonate group is harnessed in several advanced crosslinking methods. These methods can be categorized into post-polymerization crosslinking of malonate-containing polymers and the use of malonate-blocked molecules as reactive crosslinkers in complex formulations.
A primary example of post-polymerization modification involves using the pendant double bonds on the poly(malonate)s described previously. researchgate.net These polymers can be transformed into robust networks through two primary pathways:
Ruthenium-catalyzed cross-metathesis with various acrylates. researchgate.net
Thiol-ene addition reactions , which have been shown to be highly tunable. The properties of the resulting crosslinked material, such as the storage modulus, can be precisely controlled by the choice of dithiol crosslinker (e.g., 1,9-nonanedithiol (B1202460) vs. 1,4-benzenedimethanethiol). researchgate.net The ratio of the crosslinker to the olefin units also significantly impacts the mechanical properties, allowing for materials with high elongation at break. researchgate.net
Table 2: Post-Polymerization Crosslinking of Poly(malonate)s
| Polymer | Crosslinking Method | Reagents / Catalyst | Resulting Network Properties |
|---|---|---|---|
| Poly(malonate) with pendant olefins | Ruthenium-catalyzed cross-metathesis | Acrylates, Hoveyda–Grubbs 2nd generation catalyst | Modified polycarbonate network. researchgate.net |
A second major application is found in the automotive coatings industry, which utilizes dialkyl malonate-blocked polyisocyanates in combination with melamine (B1676169) resins and acrylic polyols. wernerblank.com In these complex systems, the malonate group participates in a "three-way crosslinking reaction". wernerblank.com Beyond the expected reactions of the melamine and isocyanate groups with the polyol, an additional crucial reaction occurs: the acidic C-H group of the malonate reacts directly with the hexamethoxymethylmelamine (HMMM) resin. wernerblank.com This reaction forms a highly stable carbon-carbon bond, which enhances the crosslinking density and significantly improves the chemical and acid etch resistance of the final clearcoat. wernerblank.com The reaction rate of the malonate C-H group with HMMM is surprisingly facile and comparable to that of conventional melamine-hydroxyl reactions. wernerblank.com
Catalysis and Organocatalysis Mediated by this compound
While often employed as a substrate, derivatives of this compound also play a role in mediating catalytic transformations. The potassium salt of this compound, for instance, can be used as a catalyst for reactions involving carbonyl compounds.
More specifically, malonic acid half-esters like monomethyl and monoethyl malonate are key reagents in organocatalytic reactions, such as the Doebner-Knoevenagel reaction. Research using the closely related monoethyl malonate has shed light on this process. organic-chemistry.org In these studies, a bifunctional polymeric organocatalyst, which incorporates both 4-(dimethylamino)pyridine (DMAP) and piperidine (B6355638) functional groups on a single polystyrene backbone, was developed to mediate the decarboxylative Doebner-Knoevenagel reaction between various arylaldehydes and monoethyl malonate. organic-chemistry.orgresearchgate.net
The findings from this research were significant:
The reaction efficiently produced E-cinnamates with high yields and excellent stereoselectivity, with only the E-isomer being detected. organic-chemistry.orgresearchgate.net
A clear synergistic effect was observed. The bifunctional catalyst, with both amine groups on the same polymer chain, was markedly more efficient than using two separate monofunctional polymeric catalysts or a mixture thereof. organic-chemistry.org This highlights the importance of co-locating the different catalytic sites to achieve superior performance. organic-chemistry.org
Table 3: Organocatalytic Doebner-Knoevenagel Reaction
| Reaction Type | Reactants | Organocatalyst | Product | Key Finding |
|---|
Computational and Theoretical Investigations of Monomethyl Malonate
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules like monomethyl malonate. These calculations solve approximations of the Schrödinger equation to find the most stable arrangements of atoms (i.e., conformations) and the energy barriers between them.
Detailed computational studies on the closely related dimethyl malonate have been performed using methods such as Møller-Plesset perturbation theory (MP2 and MP4) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G, 6-31++G , 6-311++G**). researchgate.netrsc.org These studies predict the existence of multiple stable conformers with very small energy differences. For dimethyl malonate, two main conformers, one with C2 symmetry and a slightly more stable gauche form with C1 symmetry, are identified, separated by low energy barriers. researchgate.netrsc.org Similar computational approaches are applied to this compound to predict its geometric parameters (bond lengths, bond angles, and dihedral angles) and to understand the rotational dynamics around its single bonds. The replacement of a methyl group with a hydrogen atom in this compound introduces the possibility of different intramolecular hydrogen bonding patterns, which significantly influences the conformational preferences. Studies on malonic acid have shown that intramolecular hydrogen bonding is a key factor in its structure, a feature that would be explored in this compound using computational models. osti.gov
Table 1: Computed Properties of this compound
This interactive table provides computed molecular properties for this compound based on publicly available data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅O₄⁻ | PubChem nih.gov |
| Molecular Weight | 117.08 g/mol | PubChem nih.gov |
| IUPAC Name | 3-methoxy-3-oxopropanoate | PubChem nih.gov |
| Topological Polar Surface Area | 66.4 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for elucidating the step-by-step mechanisms of chemical reactions. mdpi.comsmu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a molecular-level understanding that is often difficult to obtain through experiments alone. mdpi.com
The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational methods are used to locate and characterize these fleeting structures. For instance, in the gas-phase photo-oxidation of dimethyl malonate, one of the reaction pathways involves an α-ester rearrangement that forms this compound and carbon monoxide. acs.orgresearchgate.net Computational calculations were performed to support the experimental findings, which would involve locating the transition state for the hydrogen atom abstraction from a methyl group and the subsequent rearrangement. acs.orgresearchgate.netconicet.gov.ar The structures of transition states are also computationally investigated for other reactions like decarboxylation and tautomerization of related malonic acid systems. researchgate.net These analyses reveal the precise geometric changes and electronic redistributions that occur during the bond-breaking and bond-forming processes.
An energetic profile, or reaction coordinate diagram, plots the energy of a system as it progresses from reactants to products. These profiles are generated through computational chemistry to visualize the thermodynamics and kinetics of a reaction. For the degradation of the radical formed from dimethyl malonate, computational studies have calculated the relative energies for different competing reaction paths, including the one leading to this compound. conicet.gov.ar This allows for a comparison of the feasibility of different mechanisms. For example, a reaction with a high energy barrier (activation energy) will be kinetically disfavored, while a reaction where the products are much lower in energy than the reactants will be thermodynamically favorable. Computational models for the decarboxylation of related compounds also reveal plateaus in the energy profile, indicating the formation of intermediate species. scholaris.ca
Table 2: Conceptual Energetic Profile for a Reaction Step
This table illustrates the key energetic components of a single reaction step that can be determined through computational modeling.
| Component | Description | Computational Output |
|---|---|---|
| Reactant Energy (E_R) | The total energy of the initial molecule(s). | Optimized energy of reactant structure(s). |
| Transition State Energy (E_TS) | The maximum energy along the reaction path. | Energy of the located transition state structure. |
| Product Energy (E_P) | The total energy of the final molecule(s). | Optimized energy of product structure(s). |
| Activation Energy (E_a) | The energy barrier for the forward reaction (E_TS - E_R). | Determines the reaction rate. |
| Reaction Energy (ΔE) | The overall energy change of the reaction (E_P - E_R). | Determines if the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0). |
Transition State Analysis
Spectroscopic Property Predictions and Validation
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com These predictions are invaluable for interpreting experimental data and confirming molecular structures.
For the related compound dimethyl malonate, theoretical calculations at the DFT(B3LYP) level have been used to predict its infrared spectrum. researchgate.net The calculated vibrational frequencies and intensities were found to match closely with the experimental spectra of the compound isolated in a low-temperature matrix, which helped to confirm that the experimentally observed species was the gauche conformer. researchgate.net Similarly, computational studies of malonic acid have used DFT to calculate vibrational modes, enabling the assignment of previously unidentified peaks in experimental IR spectra to the enol tautomer. osti.gov Such computational validation would be equally applied to this compound to assign its characteristic vibrational modes and to understand how these modes are influenced by its specific conformation and intramolecular interactions.
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies (Conceptual)
This interactive table shows a conceptual comparison between computationally predicted and experimentally measured infrared vibrational frequencies for a functional group in a molecule like this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1755 | 1740 | Ester carbonyl stretch |
| ν(C=O) | 1725 | 1710 | Carboxylic acid carbonyl stretch |
| ν(O-H) | 3550 | 3530 | Carboxylic acid O-H stretch |
| δ(CH₂) | 1430 | 1425 | Methylene (B1212753) scissoring |
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations are excellent for static properties and single reaction events, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mpg.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions over time. mpg.de
For example, MD simulations have been used to study water nucleation and adsorption around malonic acid aggregates, which serve as a model for atmospheric aerosols. rsc.org These simulations revealed the phase diagram of the binary malonic acid-water system, showing either water adsorption on the surface at low temperatures or the formation of a mixed liquid-like aggregate at higher temperatures. rsc.org A similar MD approach could be applied to this compound to understand its solvation in water, its interaction with other organic molecules, or its behavior at interfaces. These simulations would provide detailed information on the hydrogen bonding network, the structural organization of the solvent around the solute, and the dynamics of these interactions.
Substrate Binding and Catalytic Mechanism in Enzymatic Systems
Computational methods are widely used to investigate how small molecules like this compound interact with biological macromolecules such as enzymes. frontiersin.org Techniques like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can predict the binding pose of a substrate in an enzyme's active site and elucidate the catalytic mechanism.
Malonyl-CoA synthetase (MatB) is an enzyme that catalyzes the formation of malonyl-CoA from malonate, a molecule structurally analogous to this compound. nih.govasm.org Computational studies, including comparative modeling based on known crystal structures, have been instrumental in understanding this enzyme. nih.gov These models show that the active site is a cleft located at the interface of two domains. nih.govnih.gov The substrate, malonate, binds in this cleft between ATP and a key histidine residue (His206). nih.gov This positioning supports the role of the histidine in the catalytic mechanism, which proceeds in two steps: first, the formation of a malonyl-AMP intermediate, and second, the reaction with coenzyme A to form malonyl-CoA. nih.gov The enzyme undergoes a significant conformational change between these two steps, which has also been studied computationally. nih.govasm.org These computational insights into how malonate and its derivatives are recognized and processed by MatB are critical for efforts in protein engineering to expand the enzyme's substrate specificity. nih.govasm.org
Analytical Methodologies for Monomethyl Malonate Characterization and Quantification in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the separation of monomethyl malonate from complex mixtures and for the assessment of its purity. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the sample matrix and the research objectives.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.
Research has demonstrated the utility of GC in analyzing this compound. For instance, in a study involving the synthesis of dimethyl malonate from this compound, GC analysis was used to confirm a conversion rate and yield of 95% or more. chemicalbook.com Another study identified this compound as a bioactive compound in the methanolic leaf extracts of Moringa oleifera using GC-MS. jddtonline.info Similarly, GC-MS analysis of the essential oil from Polygonum hydropiper also identified this compound. researchgate.net The choice of column, temperature program, and detector are critical parameters in developing a robust GC method.
Table 1: GC Parameters for this compound Analysis
| Parameter | Description | Example Application |
|---|---|---|
| Column | Capillary columns with various stationary phases (e.g., HP-5MS, composed of 5% diphenyl 95% dimethyl polysiloxane) are commonly used. nih.gov | Analysis of plant extracts. nih.gov |
| Injector Temperature | Typically set to ensure rapid and complete vaporization of the sample without thermal degradation. An example is 60°C. nih.gov | Phytochemical analysis. nih.gov |
| Carrier Gas | Helium is a common choice due to its inertness and high efficiency, often used at a constant flow rate. nih.gov | General GC-MS applications. nih.gov |
| Detector | A Flame Ionization Detector (FID) is often used for quantification, while a Mass Spectrometer (MS) provides structural information for identification. researchgate.net | Analysis of essential oils. researchgate.net |
Liquid Chromatography (LC)
Liquid chromatography is a versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile. In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase.
High-performance liquid chromatography (HPLC) is frequently employed for the analysis of this compound and its derivatives. google.comgoogle.com For instance, HPLC was used for the quantitative analysis of products in the synthesis of this compound derivatives. google.comgoogle.com The separation can be achieved using various modes, such as reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Table 2: LC Parameters for this compound Analysis
| Parameter | Description | Example Application |
|---|---|---|
| Column | Reversed-phase columns, such as C18 or specialized columns like Newcrom R1, are often used. sielc.com | Separation of malonate esters. sielc.com |
| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile) and water, often with an acid modifier like formic acid for MS compatibility. sielc.comnih.gov | LC-MS/MS analysis of serum malonate. nih.gov |
| Detector | UV detectors are common for quantification, while mass spectrometers provide high sensitivity and specificity. google.comgoogle.com | Quantitative analysis of synthetic products. google.comgoogle.com |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an indispensable tool in this compound research, providing detailed information about its molecular weight and structure. It is often coupled with chromatographic techniques (GC-MS and LC-MS) to provide comprehensive analytical data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and non-volatile molecules from a liquid solution. In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets that desolvate to produce gas-phase ions.
ESI-MS has been used to characterize this compound and its derivatives. For example, in the study of triterpene glycosides, ESI-MS was used in negative ion mode to identify compounds containing this compound groups. researchgate.netnih.gov A highly sensitive method for quantifying serum malonate was developed using LC-ESI-MS/MS, where malonic acid was derivatized to enhance its detection in positive electrospray ionization mode. nih.govnih.gov This method demonstrated a detection limit significantly more sensitive than analysis in negative ionization mode. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
GC-MS is a widely used technique for the identification and quantification of this compound in various matrices. It has been instrumental in identifying this compound in plant extracts, such as those from Moringa oleifera and Physalis minima. jddtonline.infonih.govresearchgate.net In these studies, the identification of this compound was based on its retention time and the fragmentation pattern in the mass spectrum, which was compared to spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantification of analytes. epa.govepa.gov It involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. epa.govepa.gov The analyte and the spike are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the natural isotope to the labeled isotope in the mass spectrometer, the concentration of the analyte in the original sample can be precisely calculated. epa.govepa.gov
A sensitive and specific method for the quantification of serum malonate was developed based on a stable isotope-dilution technique using LC-MS/MS. nih.govnih.gov In this method, a labeled internal standard, [¹³C₃]malonic acid, was used. nih.gov This approach provides reliable and reproducible results for the quantification of malonic acid in human serum. nih.gov The principle of IDMS ensures that any sample loss during preparation does not affect the accuracy of the final measurement, as both the analyte and the internal standard are affected equally. ptb.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including this compound and its derivatives. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity of atoms, and chemical environment. numberanalytics.comox.ac.uk
In the context of this compound, ¹H NMR spectroscopy is used to identify the protons of the methyl ester group (-OCH₃) and the methylene (B1212753) group (-CH₂-). The methyl protons typically appear as a singlet, while the methylene protons also present as a singlet in the free acid or its simple salts. When the malonate moiety is attached to a larger, asymmetric molecule, these signals can exhibit more complex splitting patterns due to coupling with neighboring protons.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. numberanalytics.com Distinct signals are observed for the carbonyl carbons of the ester and carboxylic acid groups, the methylene carbon, and the methoxy (B1213986) carbon. The precise chemical shifts of these signals are highly sensitive to the electronic environment, confirming the presence of the this compound structure.
In research involving natural products, NMR is critical for identifying this compound as a substituent on larger molecules. For instance, in the structural elucidation of new triterpene glycosides from Cimicifuga foetida, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) were used to definitively place the this compound group. nih.govresearchgate.net A correlation between the methylene protons (H-2'') of the malonate unit and the carbonyl carbon (C-1'') confirmed the connectivity. nih.govresearchgate.net Similarly, the signal for the methoxy group protons showed a correlation to the ester carbonyl carbon, completing the structural assignment. nih.gov
Table 1: Characteristic NMR Chemical Shifts for this compound Moiety in Derivatives (Solvent: C₅D₅N)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Methylene (-CH₂-) | ~3.74 (s) | ~42.0 | nih.govresearchgate.net |
| Methoxy (-OCH₃) | ~3.63-3.65 (s) | ~52.3 | nih.govresearchgate.net |
| Ester Carbonyl (C=O) | - | ~166.5 | nih.govresearchgate.netresearchgate.net |
| Carboxyl Carbonyl (C=O) | - | ~167.2 | nih.govresearchgate.netresearchgate.net |
Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent used.
Advanced Analytical Techniques for Reaction Monitoring and Product Analysis
Beyond fundamental spectroscopic methods, a range of advanced analytical techniques are employed for the detailed monitoring of reactions involving this compound and for the comprehensive analysis of products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both quantifying reactants and purifying products. google.com In synthetic procedures, HPLC can be used to monitor the progress of a reaction by measuring the consumption of starting materials and the formation of this compound or its derivatives. researchgate.net For instance, methods have been developed using HPLC with UV and refractive index detection to quantify malonic acid and its esters in complex mixtures like fermentation broths. google.com
Mass Spectrometry (MS) , particularly when coupled with chromatography, provides powerful tools for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally useful for analyzing complex reaction mixtures. It separates the components of the mixture via HPLC and then provides mass information for each component, allowing for their identification. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is critical for confirming the identity of novel this compound derivatives. nih.gov
In a notable application, a specialized software tool was developed to search LC-HRMS data for specific isotopic patterns. acs.org This was used in a proof-of-concept study where this compound was used as a tracer to track metabolites in fungi, demonstrating an advanced method for product analysis in metabolic research. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives of this compound, providing both separation and structural information.
Coupled and Hyphenated Techniques are often essential in mechanistic studies. In the investigation of the photo-oxidation of dimethyl malonate, where this compound is a product, researchers used IR spectroscopy in conjunction with computational calculations to identify products and support the proposed reaction mechanism. researchgate.net This combination of experimental data and theoretical modeling represents an advanced approach to product analysis and mechanistic elucidation.
Enzymatic and Biochemical Roles of Malonate Derivatives in Research
Enzyme-Catalyzed Conversions Involving Malonate and its Esters
The enzymatic conversion of malonate and its derivatives is a cornerstone of various biochemical pathways and biotechnological applications. Enzymes, acting as biological catalysts, facilitate these transformations with high specificity and efficiency.
Malonyl-CoA Synthetase Activity and Substrate Specificity
Malonyl-CoA synthetase (MatB) is a key enzyme that belongs to the AMP-forming acyl-CoA synthetase protein family. nih.gov It catalyzes the conversion of malonic acid and its derivatives into their corresponding acyl-CoA thioesters. nih.gov This reaction proceeds through a two-step "ping-pong" mechanism. First, the enzyme utilizes ATP to convert the organic acid into an acyl-AMP intermediate, releasing pyrophosphate. Subsequently, coenzyme A (CoA) binds to the enzyme, displacing AMP and forming the final acyl-CoA product. nih.gov
The substrate specificity of malonyl-CoA synthetase varies among different organisms. For instance, the MatB from Rhizobium leguminosarum (RlMatB) exhibits its highest activity with malonate, while its activity with methylmalonate is significantly lower, at approximately 20% of that for malonate. nih.govasm.org In contrast, the MatB from the purple photosynthetic bacterium Rhodopseudomonas palustris (RpMatB) demonstrates similar activities for both malonate and methylmalonate, making it a valuable tool for the biosynthesis of complex polyketides. nih.govasm.org
Studies on the malonyl-CoA synthetase from Arabidopsis thaliana, designated as AAE13, have shown that it has a high affinity for malonate, with a Km value significantly lower than that of enzymes from other sources. oup.com The relative activity of AAE13 with various substrates has been investigated, revealing a strong preference for malonic acid.
| Substrate | Structure | Relative Activity (%) |
| Malonic acid | HOOC-CH₂-COOH | 100 |
| Monomethyl malonate | CH₃OOC-CH₂-COOH | <1 |
| Succinic acid | HOOC-(CH₂)₂-COOH | <1 |
| Glutaric acid | HOOC-(CH₂)₃-COOH | <1 |
| Adipic acid | HOOC-(CH₂)₄-COOH | <1 |
| Source: oup.com |
The data clearly indicates that while the enzyme can process other dicarboxylic acids, its efficiency is drastically reduced for substrates other than malonic acid, including this compound. oup.com The active site of malonyl-CoA synthetase is located in a cleft between its two structural domains, where the malonate substrate is positioned between ATP and a critical histidine residue (His206) that plays a key role in catalysis. nih.gov
Esterase-Mediated Hydrolysis of Malonate Esters
Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds, a reaction of significant interest in organic synthesis and drug metabolism. amelica.orguaeh.edu.mx The hydrolysis of malonate esters, including this compound, can be achieved through enzymatic means, often with high chemoselectivity and enantioselectivity. researchgate.net
Pig liver esterase (PLE) is a widely used biocatalyst for the hydrolysis of a variety of esters, including prochiral diesters of the malonate series. iupac.org However, the stereoselectivity of PLE with malonate diesters can be inconsistent and unpredictable. iupac.org For example, the hydrolysis of different substituted malonate diesters can yield products with varying enantiomeric excess (ee) values and absolute configurations. iupac.org
Research has also explored the use of other esterases for the desymmetrization of prochiral malonic acid esters. For instance, the thermostable esterase ST0071 from the archaeon Sulfolobus tokodaii exhibits high enantioselectivity in the desymmetrization of malonic acid diesters and has an inverse enantiopreference compared to pig liver esterase. researchgate.net This makes it a complementary tool for producing optically active malonate half-esters. researchgate.net
The enzymatic hydrolysis of malonate esters is a key step in various synthetic pathways. For example, the enantioselective synthesis of α-quaternary amino acid derivatives has been achieved through the sequential enzymatic desymmetrization of α,α-disubstituted malonate diesters using pig liver esterase, followed by a Curtius rearrangement. researchgate.net
This compound in Biosynthetic Pathway Investigations (Non-Clinical Focus)
This compound and its activated form, monomethyl malonyl-CoA, are important intermediates in the biosynthesis of various natural products, particularly polyketides. nih.gov Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govasm.org
The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, known as extender units. Malonyl-CoA and methylmalonyl-CoA are the most common extender units. nih.gov The incorporation of different extender units, including those derived from this compound, leads to the vast structural diversity observed in polyketides.
While many organisms produce malonyl-CoA, the production of methylmalonyl-CoA is often limited in common heterologous hosts like Escherichia coli. nih.govasm.org This has led to research focused on introducing pathways for the generation of this crucial building block. Malonyl-CoA synthetase enzymes that can efficiently utilize methylmalonate are of particular interest in this context. nih.gov
This compound itself has been utilized as a starting material in the synthesis of various compounds. For example, it has been used in the synthesis of BIST-caged GABA, a light-activated neurotransmitter analog. researchgate.net It has also been identified as a useful precursor for the production of indanonecarboxylic acid esters, which are intermediates in the synthesis of insecticides. google.com
Protein Engineering for Altered Malonate Processing Enzymes
Protein engineering is a powerful tool for modifying the properties of enzymes to suit specific industrial or research applications. nih.govthe-scientist.com This can involve altering the amino acid sequence of an enzyme to improve its stability, enhance its catalytic activity, or change its substrate specificity. infinitabiotech.com The two primary strategies in protein engineering are rational design and directed evolution. wikipedia.org Rational design relies on detailed knowledge of the enzyme's structure and mechanism, while directed evolution mimics the process of natural selection in the laboratory. wikipedia.orgmdpi.com
In the context of malonate processing enzymes, protein engineering has been employed to expand the substrate range of malonyl-CoA synthetases. nih.gov For example, structure-based mutagenesis of the active site of RpMatB from Rhodopseudomonas palustris has led to variants with significantly higher activity towards larger substrates like ethylmalonate and butylmalonate. nih.govasm.org This demonstrates the potential for tailoring these enzymes to produce a wider variety of polyketide extender units. nih.gov
The goal of such engineering efforts is often to create biocatalysts that can function efficiently under specific process conditions, such as high substrate concentrations or the presence of organic solvents. nih.gov By modifying enzymes like malonyl-CoA synthetase, researchers can enhance the production of valuable chemicals and pharmaceuticals through biosynthetic pathways. lbl.gov
Emerging Research Areas and Future Perspectives for Monomethyl Malonate Chemistry
Development of Novel Synthetic Reagents and Catalysts Based on Monomethyl Malonate
This compound and its corresponding salt, methyl potassium malonate, are recognized as crucial reagents in the construction of complex molecular architectures. Their utility stems from the unique reactivity of the malonate structure, which allows for a wide range of chemical transformations.
Recent research has demonstrated the application of this compound in the Doebner modification of the Knoevenagel condensation. For instance, it has been employed as a key reagent with β-alanine as a catalyst in the synthesis of monolignol precursors, which are vital compounds in plant biology and for the lignin (B12514952) industry. mdpi.com This reaction showcases the role of this compound in creating specific alkene geometries.
Furthermore, the potassium salt of this compound is a preferred reagent in the total synthesis of complex natural products. It has been instrumental in the synthesis of (±)-vincorine, an akuammiline (B1256633) alkaloid with potential biological applications, and in the preparation of key keto proline ester intermediates necessary for synthesizing acutumine. sigmaaldrich.comottokemi.com Its role extends to the synthesis of "caged" neurotransmitters, such as BIST-caged GABA, where it is used in the initial steps of a multi-step synthesis to build the core structure of these photo-releasable compounds for neuroscience research. researchgate.net
The development of novel catalysts for reactions involving malonate half-esters is another active area of research. While reagents are often based on this compound itself, catalyst development focuses on improving the efficiency and selectivity of its reactions. For example, bifunctional polymeric catalysts bearing both 4-(dimethylamino)pyridine (DMAP) and piperidine (B6355638) groups have been shown to be highly effective for the decarboxylative Doebner-Knoevenagel reactions of arylaldehydes with the related monoethyl malonate. researchgate.net The synergistic effect of having two different catalytic groups on the same polymer backbone suggests a promising avenue for developing similar catalytic systems tailored for this compound, enhancing reaction rates and yields. researchgate.net
Novel this compound derivatives are also being developed as specialized reagents. For example, 3-halobenzylmalonates, which are novel derivatives, serve as precursors for producing indanone carboxylic acid esters, important intermediates for certain classes of insecticides. google.comgoogle.com
| Reagent/Derivative | Application | Key Research Finding | Source |
|---|---|---|---|
| This compound | Synthesis of monolignol precursors | Used in the Doebner-Knoevenagel reaction with β-alanine as a catalyst. | mdpi.com |
| Methyl Potassium Malonate | Total synthesis of (±)-vincorine and acutumine | Serves as a key building block for complex alkaloids. | sigmaaldrich.comottokemi.com |
| This compound | Synthesis of BIST-caged GABA | Acts as a starting reagent in the synthesis of photo-releasable neurotransmitters. | researchgate.net |
| This compound Derivatives | Precursors for insecticides | Novel 3-halobenzylmalonates are used to synthesize indanone carboxylic acid esters. | google.comgoogle.com |
Sustainable and Green Chemistry Approaches in this compound Synthesis and Application
In line with the growing emphasis on sustainable chemistry, significant efforts have been made to develop environmentally benign methods for both the synthesis and application of this compound.
A highly practical and green large-scale synthesis of this compound has been developed through the selective monohydrolysis of dimethyl malonate. jst.go.jpnih.gov This method is notable for its use of water as the primary solvent, with only a small proportion of a volatile co-solvent like tetrahydrofuran (B95107) (THF). jst.go.jpnih.govgoogle.com The reaction employs inexpensive bases such as potassium hydroxide (B78521) and produces the desired half-ester in high yield and purity without generating hazardous by-products. jst.go.jpnih.gov This approach represents a significant improvement over traditional methods that often require harsher conditions and generate more waste.
Furthering the green chemistry paradigm, a solvent-free method has been reported for the synthesis of monoalkyl malonyl chlorides, including the methyl derivative. ijret.org This process involves the chlorination of monoalkyl malonic acid without the use of solvents like methylene (B1212753) chloride, leading to higher conversion rates—93.08% for the solvent-free process compared to 78.67% in the presence of a solvent. ijret.org
The applications of malonates are also being explored within the framework of green chemistry. Enzyme-catalyzed, solvent-less polycondensation of dimethyl malonate with various diols has been used to create linear polyesters. rsc.orgrsc.org This biocatalytic approach, using enzymes like Candida antarctica lipase (B570770) B, operates under mild conditions and provides a sustainable route to functional polymers that avoids the use of heavy metal catalysts. rsc.org Additionally, microwave-assisted synthesis protocols, which reduce reaction times and energy consumption, have been utilized in reactions involving malonate reagents, such as in the synthesis of monolignol precursors. mdpi.com
| Approach | Focus | Key Features | Source |
|---|---|---|---|
| Selective Monohydrolysis | Synthesis of this compound | Uses water as the main solvent, inexpensive reagents, no hazardous by-products, high yield. | jst.go.jpnih.govgoogle.com |
| Solvent-Free Chlorination | Synthesis of Monomethyl Malonyl Chloride | Avoids chlorinated solvents, resulting in higher conversion rates and a greener process. | ijret.org |
| Enzyme-Catalyzed Polycondensation | Application in Polymer Synthesis | Solvent-less conditions, use of biocatalysts, mild reaction temperatures for producing polyesters. | rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Application in Organic Synthesis | Reduces reaction time and energy consumption in processes using malonate reagents. | mdpi.com |
Exploration of this compound in Advanced Material Science and Nanotechnology
The unique chemical structure of malonates, including this compound, makes them attractive building blocks for advanced materials and applications in nanotechnology.
A significant area of exploration is the creation of functional polymers. As mentioned, enzyme-catalyzed synthesis has yielded malonate-based aliphatic polyesters. rsc.orgrsc.org These polymers are not just sustainably produced; they also possess functional properties. The malonate units act as effective metal chelating points, allowing the polyesters to be used for extracting metal ions from aqueous solutions in biphasic systems. rsc.org This application is particularly relevant for environmental remediation and the purification of industrial wastewater.
In the realm of inorganic materials, malonate ligands derived from diesters like dimethyl and diethyl malonate have been used to synthesize novel hafnium (Hf) and zirconium (Zr) complexes. researchgate.net These monomeric compounds are precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films. The resulting HfO₂ and ZrO₂ thin films are high-κ dielectrics essential for manufacturing modern semiconductor devices. The malonate-based precursors exhibit advantageous thermal properties, such as lower melting points and decomposition temperatures compared to traditional β-diketonate precursors, making them promising for next-generation electronics. researchgate.net
The interface between malonate chemistry and nanotechnology is also being investigated. Research has studied the adsorption of malonate esters onto the surface of single-walled carbon nanotubes. orientjchem.org Understanding these interactions is crucial for the development of nanocomposites and for using carbon nanotubes as carriers or sensors. Furthermore, the synthesis of complex functional molecules for biological applications, such as the BIST-caged GABA, has involved the use of dendrimers—a class of nanomaterials—to improve the solubility and biocompatibility of the final product, a synthesis in which this compound is a key starting reagent. researchgate.net
Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Fields
This compound chemistry is increasingly finding applications at the crossroads of various scientific disciplines, including medicine, biology, and forensic science.
In medicinal chemistry and pharmacology , malonate derivatives are fundamental building blocks for synthesizing biologically active molecules. The synthesis of analogs of selective 5-HT1A receptor antagonists, which are targets for treating neuropsychiatric conditions, has utilized malonate intermediates and biocatalysis, merging organic chemistry with neurochemistry and molecular biology. usm.edu Similarly, succinate (B1194679) receptor agonists are being investigated for their pharmacological effects, with malonate being a closely related dicarboxylic acid derivative of interest in these studies. nih.gov
The field of natural product chemistry has identified triterpene glycosides that incorporate this compound groups within their structure, isolated from plants like Cimifuga foetida. researchgate.net The discovery of these natural compounds opens up avenues for investigating their biological activity and potential therapeutic uses.
In neuroscience , the role of this compound as a reagent in the synthesis of caged compounds is a prime example of interdisciplinary research. researchgate.net These molecules allow for the precise spatial and temporal control of neurotransmitter release using light, providing powerful tools to study neural circuits.
Research in microbiology and bioengineering is exploring the metabolic pathways of malonate in bacteria like Rhodopseudomonas palustris. nih.gov Understanding how microorganisms metabolize malonate is of interest for bio-engineering applications, where it can serve as a building block to generate useful compounds with an odd number of carbon atoms. nih.gov
Even in forensic science , malonate esters (specifically diethyl malonate) have been studied as chemical warfare agent (CWA) simulants. cranfield.ac.uk This research helps in developing and validating methods for detecting hazardous substances by using safer compounds with similar physicochemical properties. cranfield.ac.uk
Challenges and Opportunities in this compound Research
Despite the expanding applications of this compound, researchers face several challenges that also present significant opportunities for future innovation.
Challenges:
Synthetic Efficiency and Purity: While green synthesis methods have been developed, achieving high purity on an industrial scale can be challenging. The formation of impurities, such as ketals during certain reactions of malonate derivatives, can inhibit subsequent applications like polymerization. google.com Developing more robust and selective synthetic routes remains a key objective.
Biocatalytic and Metabolic Inefficiencies: In bio-engineering applications, the metabolic pathways for malonate utilization in some organisms are not highly efficient. For example, the slow growth of the bacterium Rhodopseudomonas palustris on malonate presents a hurdle for its use as a microbial cell factory. nih.gov
Limited Synthetic Diversity: For certain complex target molecules, the number of established synthetic methods utilizing malonate building blocks can be limited, requiring the development of new, creative synthetic strategies to access a wider range of derivatives. mdpi.com
Opportunities:
Directed Evolution and Metabolic Engineering: The inefficiency of natural malonate degradation pathways presents an opportunity for directed evolution studies. nih.gov Scientists can engineer microorganisms to enhance their metabolic efficiency, paving the way for more effective bioproduction of malonate-derived chemicals.
Advanced Catalysis: There is a vast opportunity in designing novel catalysts, including multifunctional polymeric and organometallic catalysts, specifically tailored for this compound reactions. researchgate.netepfl.ch Such catalysts could improve yields, enhance stereoselectivity, and allow for reactions under milder, more sustainable conditions.
New Materials and Applications: The proven utility of malonate-based polyesters as metal chelators opens the door to designing a new generation of functional and smart materials. rsc.orgrsc.org Further exploration of this compound derivatives as precursors for thin films, nanomaterials, and functional polymers is a promising frontier. researchgate.net
Interdisciplinary Collaborations: The application of this compound in fields ranging from neuroscience to forensics highlights the immense potential for interdisciplinary research. researchgate.netcranfield.ac.uk Collaboration between chemists, biologists, material scientists, and engineers will be crucial to unlocking the full potential of this versatile compound. The need for more efficient and cost-effective large-scale production of valuable compounds like monolignols also presents a clear opportunity for process chemists working with reagents like this compound. mdpi.com
Q & A
Q. Why do studies report conflicting toxicological profiles for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
